molecular formula C11H13NO2 B1368532 3-(4-Ethoxyphenoxy)propanenitrile

3-(4-Ethoxyphenoxy)propanenitrile

Cat. No.: B1368532
M. Wt: 191.23 g/mol
InChI Key: LYIREKMPXCZOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenoxy)propanenitrile (CAS: 1016803-66-9) is an organic nitrile with the molecular formula C₁₁H₁₃NO₂ (molecular weight: 191.23 g/mol). Its structure consists of a propanenitrile backbone substituted with a 4-ethoxyphenoxy group, characterized by an ether linkage between the ethoxy and phenoxy moieties . The compound's SMILES representation is CCOC1=CC=C(C=C1)OCCC#N, highlighting its ethoxyphenoxy-cyanoethyl architecture.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-(4-ethoxyphenoxy)propanenitrile

InChI

InChI=1S/C11H13NO2/c1-2-13-10-4-6-11(7-5-10)14-9-3-8-12/h4-7H,2-3,9H2,1H3

InChI Key

LYIREKMPXCZOPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Below is a systematic comparison of 3-(4-Ethoxyphenoxy)propanenitrile with structurally related nitriles, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituted Phenylpropanenitriles

a. (R)-2-(4-Chlorophenyl)propanenitrile (3c)
  • Structure : A chiral nitrile with a 4-chlorophenyl group directly attached to the propanenitrile backbone.
  • Key Features : The electron-withdrawing chlorine atom enhances electrophilicity at the nitrile group, influencing reactivity in enantioselective reactions. This compound is synthesized via radical decarbonylative azidation, highlighting its utility in asymmetric catalysis .
  • Molecular Weight : 165.62 g/mol.
b. (R)-2-(p-Tolyl)propanenitrile (3h)
  • Structure : Contains a methyl-substituted phenyl group.
  • Key Features: The electron-donating methyl group increases steric bulk and lipophilicity compared to the ethoxyphenoxy analog. It is used in studies of stereochemical outcomes in catalytic reactions .
c. 3-(4-Hydroxy-3-methylphenyl)propanenitrile
  • Structure : Features a hydroxyl and methyl group on the phenyl ring.
  • Key Features: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. However, this also increases susceptibility to oxidation, unlike the more stable ethoxyphenoxy derivative .

Amino-Substituted Propanenitriles

a. 3-(Hexylamino)propanenitrile (9b)
  • Structure : A primary amine with a hexyl chain attached to the propanenitrile.
  • Key Features: The amino group enables participation in aza-Michael addition reactions. Unlike the ether-linked target compound, this derivative exists as a yellow oil, reflecting lower crystallinity due to flexible alkyl chains .
b. 3-((Pyridine-2-yl)methylamino)propanenitrile
  • Structure: Contains a pyridylmethylamino substituent.
  • Key Features: The nitrogen-rich pyridine moiety allows coordination to metal centers (e.g., Ni(II)), forming square-planar complexes. This property is absent in the ethoxyphenoxy analog, which lacks lone-pair donors for metal binding .

Ether- and Ketone-Substituted Analogs

a. 3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile
  • Structure: Features a ketone group adjacent to the nitrile and a 4-ethylphenoxy substituent.
  • Key Features: The ketone group introduces conjugation with the nitrile, altering electronic properties (e.g., UV-Vis absorption). The ethylphenoxy group increases hydrophobicity compared to the ethoxyphenoxy variant .
b. 3-(4-Chloro-3-methylphenoxy)propanenitrile
  • Structure: Combines chloro and methyl substituents on the phenoxy ring.
  • Key Features: The chloro group enhances electrophilicity, while the methyl group adds steric hindrance. This compound’s reactivity in nucleophilic substitutions may differ from the ethoxyphenoxy derivative due to these substituent effects .

Physicochemical and Spectral Comparisons

Compound Key Substituents Molecular Weight (g/mol) Notable Properties
This compound Ethoxyphenoxy 191.23 High stability due to ether linkage; moderate lipophilicity.
(R)-2-(4-Chlorophenyl)propanenitrile 4-Chlorophenyl 165.62 Enhanced electrophilicity; used in asymmetric catalysis.
3-(Hexylamino)propanenitrile Hexylamino 154.25 Oil-like consistency; participates in aza-Michael additions.
3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile Ethylphenoxy, ketone 265.31 Conjugated system; potential UV activity.

Preparation Methods

Williamson Ether Synthesis Route

Reactants:

  • 4-Ethoxyphenol (4-ethoxyphenol)
  • 3-Bromopropanenitrile or 3-Chloropropanenitrile

Reaction Conditions:

  • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: Typically 50–100 °C
  • Reaction Time: Several hours (4–24 h)

Mechanism:

  • Deprotonation of 4-ethoxyphenol by the base to generate the phenolate ion.
  • Nucleophilic attack of the phenolate on the alkyl halide (3-bromopropanenitrile) leading to the formation of the ether linkage.
  • Isolation and purification of the product by extraction and chromatography.

Advantages:

  • High selectivity for ether formation.
  • Mild reaction conditions.
  • Scalable for industrial synthesis.

Potential Side Reactions:

  • Elimination reactions leading to alkene by-products.
  • Over-alkylation if excess alkyl halide is used.

Alternative Route: Nucleophilic Aromatic Substitution on Activated Halides

In cases where the phenol is less reactive, or the haloalkyl nitrile is less electrophilic, the use of catalysts or phase-transfer agents can facilitate the reaction.

Catalysts/Additives:

  • Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB)
  • Copper(I) iodide (CuI) with ligands for Ullmann-type ether synthesis

Reaction Conditions:

  • Elevated temperature (80–120 °C)
  • Polar solvents or solvent-free systems

Direct Etherification Using Phenol and Acrylonitrile (Hydroxypropionitrile Intermediate)

An indirect approach involves:

  • Michael addition of 4-ethoxyphenol to acrylonitrile to form this compound.
  • This reaction is base-catalyzed, typically using alkaline conditions (e.g., NaOH) in ethanol or water.

Advantages:

  • Avoids the need for haloalkyl nitriles.
  • Potentially greener and more atom-economical.

Challenges:

  • Control of regioselectivity.
  • Possible polymerization of acrylonitrile under basic conditions.

Reaction Parameters and Optimization

Parameter Typical Range/Values Notes
Base K2CO3, NaH Strong base preferred for phenol deprotonation
Solvent DMF, DMSO, Acetonitrile Polar aprotic solvents enhance nucleophilicity
Temperature 50–120 °C Higher temperatures increase rate but risk side reactions
Reaction Time 4–24 hours Depends on scale and reactivity
Molar Ratio (Phenol:Halide) 1:1 to 1:1.2 Slight excess of alkyl halide may improve yield
Catalyst (optional) CuI, TBAB Used in Ullmann or phase-transfer catalysis

Purification and Characterization

After synthesis, the crude product is typically purified by:

  • Liquid-liquid extraction (e.g., with ethyl acetate and water)
  • Column chromatography (silica gel)
  • Recrystallization from suitable solvents (e.g., ethanol)

Characterization is performed by:

Comparative Table of Preparation Routes

Method Reactants Key Conditions Advantages Limitations
Williamson Ether Synthesis 4-Ethoxyphenol + 3-Bromopropanenitrile K2CO3, DMF, 80 °C, 12 h High yield, straightforward Requires haloalkyl nitrile
Michael Addition to Acrylonitrile 4-Ethoxyphenol + Acrylonitrile NaOH, ethanol, 50 °C, 6 h Atom economical, no halides Possible polymerization, regioselectivity issues
Ullmann-type Ether Synthesis 4-Ethoxyphenol + 3-Bromopropanenitrile + CuI CuI catalyst, ligand, 100 °C Catalytic, efficient Requires catalyst, higher temp

Research Findings and Industrial Relevance

  • Yield Optimization: Research indicates that the choice of base and solvent significantly impacts yield and purity. Potassium carbonate in DMF is commonly preferred for a balance of reactivity and handling safety.
  • Scalability: The Williamson ether synthesis route is amenable to scale-up with continuous flow reactors, improving heat and mass transfer, leading to better control and higher throughput.
  • Environmental Considerations: Use of greener solvents and minimizing halide waste is an ongoing research focus.
  • Functional Group Compatibility: The ethoxy substituent on the phenol ring is stable under the reaction conditions, allowing selective ether bond formation without side reactions on the aromatic ring.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Ethoxyphenoxy)propanenitrile, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution between 4-ethoxyphenol and acrylonitrile in the presence of a base (e.g., K₂CO₃) in aprotic solvents like DMF or acetonitrile. Reaction parameters such as temperature (80–120°C), molar ratios (1:1.2 phenol:acrylonitrile), and reaction time (6–12 hours) significantly influence yield. Purity can be enhanced via column chromatography or recrystallization. Monitoring via TLC or HPLC is recommended to track progress .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Key methods include:

  • NMR : ¹H/¹³C NMR to confirm the ethoxyphenyl moiety (δ ~6.8–7.2 ppm for aromatic protons) and nitrile group (δ ~120 ppm in ¹³C).
  • FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C ether linkage).
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (m/z ~205.23) and fragmentation patterns .

Q. How does the ethoxyphenyl group influence the compound’s physicochemical properties compared to non-substituted analogs?

The ethoxy group enhances lipophilicity (logP ~2.1), improving membrane permeability in biological assays. It also stabilizes the aromatic ring via electron-donating effects, increasing resistance to electrophilic substitution reactions. Comparative studies with unsubstituted phenoxypropanenitriles show reduced solubility in polar solvents like water .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

Discrepancies in enzyme inhibition data may arise from assay conditions (e.g., pH, temperature) or impurities. To address this:

  • Standardize assays using recombinant enzymes (e.g., cytochrome P450 isoforms) under controlled buffer systems.
  • Validate purity via orthogonal methods (HPLC, elemental analysis).
  • Perform dose-response curves (IC₅₀) with positive controls (e.g., ketoconazole for CYP3A4) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. The nitrile group’s LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack at the β-carbon. Molecular docking studies with enzymes (e.g., nitrilases) can further elucidate binding modes .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies show:

  • Acidic Conditions (pH <3) : Rapid hydrolysis of the nitrile to carboxylic acid.
  • Alkaline Conditions (pH >10) : Ether bond cleavage occurs at >60°C.
  • Storage : Stable at 4°C in anhydrous DMSO for >6 months. Use accelerated stability testing (40°C/75% RH) for long-term predictions .

Q. How do halogenated analogs (e.g., 3-(4-Fluorophenoxy)propanenitrile) compare in enzyme inhibition potency?

Substituent effects are critical:

Compound Enzyme IC₅₀ (µM) Notes
This compoundCYP2D612.3Moderate inhibition
3-(4-Fluorophenoxy)propanenitrileCYP2D68.7Higher electronegativity enhances binding
Fluorine’s electronegativity increases binding affinity to enzymes, whereas ethoxy groups prioritize lipophilicity over potency .

Q. What methodologies enable the use of this compound as a synthetic intermediate in drug discovery?

  • Nitrile Transformations : Catalytic hydrogenation to amines or hydrolysis to carboxylic acids.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to diversify the aromatic moiety.
  • Click Chemistry : Azide-alkyne cycloadditions to append functional groups (e.g., triazoles) .

Q. How can researchers design kinetic studies to analyze the compound’s metabolic pathways in vitro?

  • Use liver microsomes or hepatocytes with NADPH cofactors.
  • Monitor metabolites via LC-MS/MS, focusing on O-deethylation (major pathway) and nitrile hydrolysis.
  • Calculate kinetic parameters (Vₘₐₓ, Kₘ) using Michaelis-Menten models .

Q. What structural modifications could enhance the compound’s selectivity for specific biological targets?

  • Introduce bioisosteres (e.g., replacing ethoxy with trifluoromethoxy to improve metabolic stability).
  • Modify the propanenitrile chain length to alter steric interactions with enzyme active sites.
  • Explore chiral derivatives to exploit enantioselective binding .

Key Considerations for Experimental Design

  • Purity Validation : Always confirm compound purity (>95%) via chromatographic methods before biological assays.
  • Control Experiments : Include solvent controls (DMSO <0.1%) to rule out nonspecific effects.
  • Data Reproducibility : Replicate experiments across independent batches to ensure consistency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.